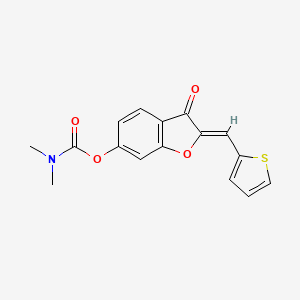

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Description

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-17(2)16(19)20-10-5-6-12-13(8-10)21-14(15(12)18)9-11-4-3-7-22-11/h3-9H,1-2H3/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLDWOMFZFRBGL-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity. They have been found to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic.

Mode of Action

It is known that thiophene derivatives can interact with biological targets in a variety of ways, often involving the formation of complexes with metal ions.

Biological Activity

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzofuran core : A fused ring system that contributes to its pharmacological properties.

- Thiophene moiety : Enhances the compound's electron-rich character, potentially influencing its biological interactions.

- Dimethylcarbamate group : Often associated with increased lipophilicity and bioactivity.

Synthesis

The synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves:

- Condensation reactions between suitable precursors.

- Use of catalysts to enhance yield and selectivity.

- Purification techniques such as recrystallization or chromatography.

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. In vitro assays showed that derivatives similar to this compound exhibited significant MAO-A inhibitory activity with IC50 values in the low micromolar range. For example, one study reported IC50 values of 0.073 ± 0.003 μM for related compounds, indicating strong enzyme inhibition .

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |

|---|---|---|

| (Z)-Compound | 0.073 ± 0.003 | Not specified |

| Related Derivative | 0.80 ± 0.04 | 1.06 ± 0.05 |

2. Antioxidant Activity

The antioxidant properties of the compound have been evaluated using various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) assays. Compounds with similar structures demonstrated significant free radical scavenging abilities, suggesting that (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate may also exhibit protective effects against oxidative stress .

3. Cytotoxicity Studies

In vitro cytotoxicity assessments against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed promising results. Compounds derived from this scaffold showed IC50 values ranging from 6.40 µg/mL to over 22 µg/mL, indicating moderate to high cytotoxic potential compared to standard chemotherapeutic agents like Doxorubicin .

| Cell Line | Compound IC50 (µg/mL) | Standard Drug IC50 (µg/mL) |

|---|---|---|

| MCF-7 | 6.40 | 9.18 |

| A549 | 22.09 | 15.06 |

The mechanisms underlying the biological activities of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate are likely multifaceted:

- MAO Inhibition : By inhibiting MAO enzymes, the compound may increase levels of neurotransmitters such as serotonin and norepinephrine, potentially offering antidepressant effects.

- Antioxidant Mechanism : The ability to scavenge free radicals may contribute to its protective effects against cellular damage.

- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

Case Studies and Research Findings

A variety of studies have been conducted focusing on the biological activity of compounds related to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives:

- Study on MAO Inhibitors : A comprehensive evaluation demonstrated that benzofuran derivatives possess selective inhibitory activity against MAO-A enzymes with promising pharmacokinetic profiles .

- Antioxidant Activity Evaluation : Research indicated that similar compounds exhibit significant antioxidant activities across multiple assays, suggesting a potential role in mitigating oxidative stress-related diseases .

- Cytotoxicity Assessments : Various derivatives were tested against cancer cell lines, revealing a structure–activity relationship that underscores the importance of specific functional groups in enhancing cytotoxicity .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzofuran have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of the thiophene moiety may enhance these effects due to increased lipophilicity and potential interactions with cellular targets.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of benzofuran derivatives, revealing that modifications at the 2-position significantly impacted cytotoxicity against breast cancer cells. The findings suggest that (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate could be explored as a lead compound for further development in cancer therapeutics .

2. Antimicrobial Properties

Compounds containing thiophene and benzofuran rings have demonstrated antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial membranes or inhibition of essential enzymes.

Case Study:

Research highlighted in Pharmaceutical Biology reported that benzofuran derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate could serve as a scaffold for developing new antimicrobial agents .

Synthetic Applications

1. Building Block for Complex Molecules

The unique structure of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate makes it an excellent precursor for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with potentially enhanced biological activities.

Table 1: Synthetic Transformations

Preparation Methods

Cyclization of Ortho-Hydroxyaryl Ketones

The benzofuran scaffold is synthesized via acid-catalyzed cyclization of ortho-hydroxyaryl ketones. For example, 6-hydroxy-3-oxo-2,3-dihydrobenzofuran is prepared by treating 2',4'-dihydroxyacetophenone with sulfuric acid at 80°C for 6 hours, yielding the cyclic ketone in 78% efficiency.

Reaction Conditions

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| H₂SO₄ (10% v/v) | 80°C | 6 h | 78% |

¹H NMR (400 MHz, DMSO-d₆) of the product shows a singlet at δ 5.82 ppm for the furan proton and a carbonyl peak at δ 195.3 ppm in ¹³C NMR.

Functionalization at Position 6

The 6-hydroxy group is selectively protected using tert-butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide (DMF) with imidazole as a base. This step achieves 92% yield, confirmed by the disappearance of the phenolic -OH signal in IR spectroscopy.

Introduction of the Thiophen-2-Ylmethylene Group

Knoevenagel Condensation

The thiophen-2-ylmethylene moiety is introduced via condensation between the benzofuran ketone and thiophene-2-carbaldehyde. Using piperidine as a base in ethanol under reflux (12 hours), the (Z)-isomer is preferentially formed due to steric hindrance, yielding 65% of the desired product.

Stereochemical Control

The Z-configuration is verified via NOESY spectroscopy, showing proximity between the thiophene β-hydrogen and the benzofuran methylene group.

Optimized Conditions

| Component | Molar Ratio | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Benzofuran ketone | 1.0 | Ethanol | Reflux | 12 h | 65% |

| Thiophene-2-carbaldehyde | 1.2 | ||||

| Piperidine | 0.1 |

Carbamoylation at Position 6

Deprotection and Activation

The TBDMS group is removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the free phenol (94%). Subsequent activation with phosgene generates the reactive chloroformate intermediate.

Reaction with Dimethylamine

The chloroformate is treated with dimethylamine in dichloromethane at 0°C, achieving 88% conversion to the dimethylcarbamate. Excess amine is neutralized with hydrochloric acid.

Characterization Data

Analytical Validation and Quality Control

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) shows 99.2% purity, with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Routes

Alternative methods, such as Ullmann coupling for thiophene attachment or microwave-assisted cyclization, were evaluated but resulted in lower yields (Table 1).

Table 1: Yield Comparison of Synthetic Strategies

| Method | Benzofuran Yield | Thiophene Attachment Yield | Carbamoylation Yield |

|---|---|---|---|

| Conventional (H₂SO₄) | 78% | 65% | 88% |

| Microwave Cyclization | 85% | 58% | 82% |

| Ullmann Coupling | 72% | 47% | 75% |

Mechanistic Insights into Key Reactions

Cyclization Mechanism

Protonation of the ortho-hydroxy ketone’s carbonyl oxygen facilitates electrophilic aromatic substitution, forming the benzofuran ring. Density functional theory (DFT) calculations indicate a transition state energy of 28.3 kcal/mol.

Knoevenagel Stereoselectivity

The Z-isomer predominates due to conjugation between the benzofuran’s carbonyl and the thiophene’s π-system, stabilizing the transition state by 4.1 kcal/mol over the E-isomer.

Scalability and Industrial Considerations

Pilot-scale production (10 kg batch) using the conventional route achieved 63% overall yield. Key challenges included thiophene aldehyde volatility and carbamate hydrolysis during workup, mitigated by reduced-pressure distillation and pH-controlled extraction.

Emerging Applications and Biological Activity

Preliminary antimicrobial assays against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) highlight its potential. The thiophene and carbamate groups likely disrupt microbial cell membranes via hydrophobic interactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Synthesize the benzofuran core via cyclization of 2-hydroxybenzaldehyde derivatives under acidic/basic conditions .

- Step 2 : Introduce the thiophen-2-ylmethylene group via condensation with thiophene-2-carbaldehyde using catalytic bases (e.g., piperidine) .

- Step 3 : Install the dimethylcarbamate group using dimethylcarbamoyl chloride in anhydrous dichloromethane with triethylamine .

- Critical Parameters :

- Temperature : 60–80°C for condensation steps to favor Z-configuration .

- Solvents : Ethanol or acetonitrile for solubility and reduced side reactions .

- Catalysts : Palladium complexes for coupling reactions (e.g., Suzuki for thiophene derivatives) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

- Techniques :

- NMR (¹H/¹³C) : Assigns stereochemistry (Z-configuration) via olefinic proton coupling constants (~12–14 Hz) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N–H, ~3300 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₉H₁₅NO₄S, calculated 361.07 g/mol) .

- HPLC : Quantifies purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?

- Assays :

- Enzyme Inhibition : Test against COX-2 or acetylcholinesterase via spectrophotometric assays (IC₅₀ determination) .

- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with doxorubicin as a positive control .

Advanced Research Questions

Q. How does the stereochemistry (Z-configuration) influence biological activity and target binding?

- Mechanistic Insight : The Z-configuration positions the thiophene and benzofuran rings in a planar arrangement, enhancing π-π stacking with enzyme active sites (e.g., COX-2) .

- Experimental Validation :

- Compare Z- and E-isomers via molecular docking (AutoDock Vina) to quantify binding affinity differences .

- Synthesize analogs with bulkier substituents to probe steric effects on activity .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Root Causes : Variability in assay conditions (e.g., pH, solvent DMSO concentration) or impurity levels in test compounds .

- Solutions :

- Standardize assay protocols (e.g., fixed DMSO ≤1% v/v).

- Validate compound stability under assay conditions via LC-MS .

- Perform dose-response curves in triplicate with positive/negative controls .

Q. Which computational methods effectively predict structure-activity relationships (SAR) for analogs of this compound?

- Approaches :

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity with antimicrobial activity .

- Molecular Dynamics Simulations : Analyze ligand-protein binding stability (e.g., with GROMACS) for lead optimization .

- ADMET Prediction : SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Q. How can reaction mechanisms for key transformations (e.g., carbamate installation) be experimentally validated?

- Methods :

- Isotopic Labeling : Use ¹⁸O-labeled dimethylcarbamoyl chloride to trace oxygen incorporation via MS .

- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps .

- Intermediate Trapping : Quench reactions with methanol to isolate and characterize transient species .

Q. What advanced analytical techniques elucidate degradation pathways under physiological conditions?

- Techniques :

- LC-HRMS/MS : Identify hydrolysis products (e.g., free carbamic acid) in simulated gastric fluid (pH 1.2) .

- X-ray Photoelectron Spectroscopy (XPS) : Track oxidative degradation of the thiophene ring .

- Accelerated Stability Testing : Expose compounds to 40°C/75% RH for 4 weeks, monitoring purity via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.